molecular formula C21H16BrN3O3 B15083377 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 765274-93-9

4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B15083377
CAS No.: 765274-93-9
M. Wt: 438.3 g/mol
InChI Key: XMDLVYHMYCAYRM-ZMOGYAJESA-N
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Description

4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C21H16BrN3O3 and a molecular weight of 438.284 g/mol This compound is notable for its unique structure, which includes a bromine atom, a pyridine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with 3-pyridinecarboxylic acid hydrazide under specific conditions to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

CAS No.

765274-93-9

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H16BrN3O3/c1-14-4-2-5-15(10-14)21(27)28-19-8-7-18(22)11-17(19)13-24-25-20(26)16-6-3-9-23-12-16/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

XMDLVYHMYCAYRM-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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